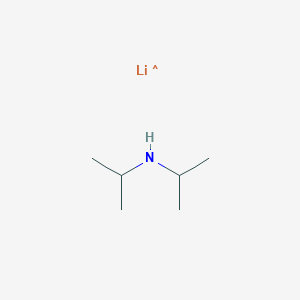

Lithium diisopropylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium diisopropylamine is a useful research compound. Its molecular formula is C6H15LiN and its molecular weight is 108.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Deprotonation Reactions

Lithium diisopropylamine is widely utilized for the deprotonation of various substrates, enabling the formation of nucleophilic species that can participate in further reactions. Notably, it effectively deprotonates esters at the α-position without attacking the carbonyl group. This selectivity is crucial for synthesizing complex molecules .

Table 1: Common Substrates Deprotonated by this compound

| Substrate Type | Example Compound | Reaction Type |

|---|---|---|

| Carbon Acids | Acetic Acid | α-Deprotonation |

| Esters | Ethyl Acetate | α-Deprotonation |

| Alcohols | Ethanol | Deprotonation |

Lithiation of Aromatic Compounds

This compound facilitates the lithiation of aromatic compounds, which is essential for subsequent coupling reactions. The regioselectivity observed during these lithiation reactions can vary significantly based on the source and preparation method of LDA. For instance, commercially available LDA shows different reactivity compared to LDA prepared from n-butyllithium and diisopropylamine .

Case Study: Ortholithiation of Fluoropyridines

In a study examining the ortholithiation of 2-fluoropyridine using this compound, it was found that the reaction proceeds at low temperatures (-78 °C) and exhibits complex kinetics influenced by both autocatalysis and trace contaminants such as lithium chloride . The study highlighted the importance of reaction conditions and LDA's aggregation state on the outcome.

Reaction Mechanisms

The mechanisms underlying LDA-mediated reactions are intricate and often involve dimerization and aggregation phenomena. For example, during the lithiation process, LDA can exist in various oligomeric states depending on solvent polarity and temperature, affecting its reactivity .

Table 2: Aggregation States of this compound in Different Solvents

| Solvent Type | Aggregation State | Temperature Range |

|---|---|---|

| Tetrahydrofuran | Dimer | -78 °C |

| Toluene | Trimer/Tetramer | Room Temperature |

Autocatalysis and Rate Limiting Steps

Studies have shown that certain LDA-mediated reactions exhibit autocatalytic behavior, where products formed during the reaction can catalyze further transformations. This phenomenon complicates kinetic analyses but provides insights into optimizing reaction conditions for improved yields .

Industrial Applications

Beyond laboratory synthesis, this compound has significant industrial applications:

- Pharmaceuticals : LDA is used in synthesizing various pharmaceutical compounds due to its ability to create reactive intermediates.

- Agricultural Chemicals : It serves as a precursor in synthesizing herbicides and other agrochemicals.

化学反応の分析

Deprotonation and Lithiation Reactions

LDA selectively deprotonates acidic substrates such as carbonyl compounds, nitriles, and aromatics. Key findings include:

-

Ortholithiation of 2,6-difluoropyridine :

LDA mediates the conversion of 2,6-difluoropyridine (1 ) to aryllithium intermediate 3 at −78°C, followed by nucleophilic attack at 0°C to form aminopyridine 2 (Scheme 1) . Rate studies support a reversible lithiation mechanism (eq 1) over pyridyne intermediates . -

1,4-Dichloro-2,5-dimethoxybenzene lithiation :

LDA deprotonates this arene via a cascade involving dimeric LDA deaggregation. Computational studies reveal rate-limiting transition states (e.g., 4 ) and autocatalysis by aryllithium products (Scheme 1) .

Substitution Reactions

LDA participates in nucleophilic substitutions under controlled conditions:

-

Fluoride displacement : In the reaction of 2,6-difluoropyridine with LDA, LiF elimination is kinetically disfavored compared to direct substitution. Zeroth-order dependence on diisopropylamine confirms a non-pyridyne pathway .

Aggregation and Solvent Effects

LDA’s reactivity is intricately tied to its solvation state:

-

THF coordination :

-

In THF, LDA exists as solvated dimers (e.g., [Li₂(NiPr₂)₂(THF)ₓ]) .

-

Excess THF (>1 equiv per LDA) destabilizes the base via THF metalation, leading to decomposition .

THF/LDA Ratio Stability at 20.5°C Decomposition Rate 0.5–1.0 Stable (>30 days) <5% activity loss 2.0 Unstable 15% loss in 7 days 6.4 Rapid decomposition 100% loss in 7 days -

-

HMPA cosolvent :

Hexamethylphosphoramide (HMPA) accelerates reactions by promoting tetrasolvated dimer transition states (e.g., 16 ) or triple-ion intermediates (17 ), as seen in conjugate additions to unsaturated esters .

Preparation and Stabilization

Synthetic protocols impact LDA’s performance:

-

Direct synthesis from lithium metal :

Reacting Li metal with diisopropylamine and styrene/isoprene in THF (≤2 mol THF per electron carrier) yields stable, non-pyrophoric LDA solutions .Electron Carrier Byproduct Boiling Point Preferred Use Case Styrene Ethylbenzene 136°C High-boiling products Isoprene 2-Methyl-2-butene 36°C Low-boiling products

Kinetic Isotope Effects (KIEs)

Deuterium labeling reveals mechanistic nuances:

-

Ortholithiation of deuterated arenes :

Perdeuteration of substrates lowers zero-point energy (ZPE) barriers, unmasking competing dimer-based pathways (e.g., 13 vs. 16 ) . Rate laws transition from first-order to zeroth-order in substrate under high deuteration .

Catalytic Effects of LiCl

LiCl alters reaction coordinates:

-

Accelerated lithiation :

Traces of LiCl catalyze LDA-mediated reactions via mixed-aggregate transition states (e.g., 5 ), bypassing rate-limiting deaggregation steps .

Conjugate Additions

LDA/HMPA mixtures enable 1,4-additions:

特性

分子式 |

C6H15LiN |

|---|---|

分子量 |

108.2 g/mol |

InChI |

InChI=1S/C6H15N.Li/c1-5(2)7-6(3)4;/h5-7H,1-4H3; |

InChIキー |

OVEHNNQXLPJPPL-UHFFFAOYSA-N |

正規SMILES |

[Li].CC(C)NC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。